N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step reactions. One common method involves the condensation of 3-(1-methyl-1H-pyrazol-5-yl)pyridine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring but differ in the presence of a quinoline ring instead of a pyridine ring.
Hydrazine-coupled pyrazoles: These compounds feature a hydrazine linkage, offering different pharmacological properties.
Uniqueness
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of a pyrazole, pyridine, and tetrahydropyran ring in a single molecule.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-26-20(9-12-25-26)19-8-7-17(15-23-19)16-24-21(27)22(10-13-28-14-11-22)18-5-3-2-4-6-18/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMDXTCOEVEDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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